molecular formula C21H24N4O2 B5511236 3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one

3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5511236
M. Wt: 364.4 g/mol
InChI Key: GTSIMELVFJULPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heterocyclic rings makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Scientific Research Applications

3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: It can be used as a building block for the synthesis of novel materials with specific properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the spirocyclic structure. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Cyclization: The pyrazole intermediate is then subjected to cyclization reactions to form the spirocyclic structure. This often involves the use of strong acids or bases as catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile scaffold for various applications.

Properties

IUPAC Name

3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-19-16(14-5-2-1-3-6-14)13-21(22-19)9-11-25(12-10-21)20(27)18-15-7-4-8-17(15)23-24-18/h1-3,5-6,16H,4,7-13H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSIMELVFJULPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)N3CCC4(CC3)CC(C(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.